4-(2-chloropyridin-3-yl)oxan-4-ol
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Overview
Description
4-(2-chloropyridin-3-yl)oxan-4-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tetrahydropyran ring with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tetrahydropyran-4-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The temperature is maintained at 0°C to control the reaction rate.
Reagents: Lithium aluminum hydride (LiAlH4) is used as a reducing agent to facilitate the formation of the desired product.
Procedure: The reaction mixture is stirred for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloropyridin-3-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of 4-(2-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-(2-Chloropiperidin-3-YL)tetrahydro-2H-pyran-4-OL.
Substitution: Formation of 4-(2-Aminopyridin-3-YL)tetrahydro-2H-pyran-4-OL or 4-(2-Thiopyridin-3-YL)tetrahydro-2H-pyran-4-OL.
Scientific Research Applications
4-(2-chloropyridin-3-yl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-chloropyridin-3-yl)oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropyridin-3-YL)tetrahydro-2H-thiopyran-4-OL: Similar structure but with a sulfur atom replacing the oxygen in the tetrahydropyran ring.
2-Chloro-3-hydroxypyridine: Lacks the tetrahydropyran ring but has a similar pyridine structure with a hydroxyl group.
Uniqueness
4-(2-chloropyridin-3-yl)oxan-4-ol is unique due to its combination of a chloropyridine and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-(2-chloropyridin-3-yl)oxan-4-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-8(2-1-5-12-9)10(13)3-6-14-7-4-10/h1-2,5,13H,3-4,6-7H2 |
InChI Key |
JNOILJHUZWJKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=C(N=CC=C2)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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